molecular formula C9H8N2O3S B15056098 Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate

Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate

Cat. No.: B15056098
M. Wt: 224.24 g/mol
InChI Key: RIQMGPNQQKSKTH-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate: is a heterocyclic compound that features a unique structure combining elements of pyridine, thiazine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a thiazine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating and the use of solvents such as methanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine or thiazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors. Research has indicated its potential in developing antiviral, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their stability, reactivity, or other desired characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
  • Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Comparison: Compared to similar compounds, Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate exhibits unique structural features that can influence its reactivity and biological activity. The position of the oxo and ester groups, as well as the specific arrangement of the pyridine and thiazine rings, can result in different chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate (CAS: 443955-71-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8N2O3S
  • Molecular Weight : 224.24 g/mol
  • Structure : The compound features a pyridine-thiazine core which is significant for its biological interactions.

Antitumor Activity

Research has indicated that derivatives of thiazine compounds, including this compound, exhibit notable antitumor properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The effectiveness varies based on structural modifications and specific substitutions on the thiazine ring .

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests a potential therapeutic role in managing chronic inflammatory conditions .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Preliminary studies indicate efficacy against various bacterial strains, suggesting that it could serve as a scaffold for developing new antibiotics .

The biological activities of this compound are attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, contributing to its analgesic properties.
  • Calcium Channel Blockade : Similar thiazine derivatives have been reported to block voltage-dependent calcium channels, which could explain some cardiovascular effects observed in related compounds .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several thiazine derivatives for their antitumor activity. This compound was among the compounds tested and demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis via the intrinsic pathway .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory effects in animal models of arthritis, the compound reduced swelling and pain significantly compared to controls. This effect was linked to decreased levels of TNF-alpha and IL-6 in serum samples .

Data Tables

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryReduced cytokine levels in animal models
AntimicrobialEfficacy against bacterial strains

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-oxo-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)6-2-5-7(3-10-6)15-4-8(12)11-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

RIQMGPNQQKSKTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)NC(=O)CS2

Origin of Product

United States

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